molecular formula C12H15NO2 B14586104 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one CAS No. 61449-25-0

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one

Cat. No.: B14586104
CAS No.: 61449-25-0
M. Wt: 205.25 g/mol
InChI Key: IKWWONIJNWRLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one is a cyclic enone derivative featuring a phenyl group at position 1, a hydroxyl group at position 1, and an amino group at position 5. The conjugated enone system (C=O and C=C) and polar functional groups (OH, NH₂) may confer unique reactivity, such as participation in Michael additions or hydrogen-bond-mediated interactions.

Properties

CAS No.

61449-25-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-amino-1-hydroxy-1-phenylhex-4-en-3-one

InChI

InChI=1S/C12H15NO2/c1-9(13)7-11(14)8-12(15)10-5-3-2-4-6-10/h2-7,12,15H,8,13H2,1H3

InChI Key

IKWWONIJNWRLNE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(C1=CC=CC=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with an appropriate amine under catalytic conditions to form the desired product. The reaction conditions often require a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analog in the provided evidence is (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7, referred to as DAH-2). Below is a systematic comparison:

Structural Differences

Feature 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (DAH-2)
Substituents at Position 1 Hydroxyl (-OH) and phenyl (-C₆H₅) Phenyl (-C₆H₅) only
Substituent at Position 2 None Dibenzylamino (-N(CH₂C₆H₅)₂)
Substituent at Position 6 None Phenyl (-C₆H₅)
Molecular Formula C₁₁H₁₃NO₂ (hypothetical) C₃₂H₃₂N₂O
Molecular Weight ~191.23 g/mol 460.61 g/mol
Key Functional Groups Enone, -OH, -NH₂ Enone, -NH₂, -N(CH₂C₆H₅)₂, two phenyl groups

Hypothesized Property Differences

Solubility: The target compound’s hydroxyl and amino groups enhance hydrophilicity, favoring solubility in polar solvents (e.g., water, ethanol). DAH-2’s bulky dibenzylamino and diphenyl substituents increase lipophilicity, likely limiting solubility to non-polar solvents (e.g., dichloromethane, toluene) .

Reactivity: The hydroxyl group in the target compound may participate in hydrogen bonding or acid-base reactions, whereas DAH-2’s dibenzylamino group could act as a steric shield or electron donor in catalytic processes .

Biological Activity: DAH-2’s extended aromatic system and dibenzylamino group may enhance binding to hydrophobic enzyme pockets, making it a candidate for pharmaceutical intermediates. The target compound’s smaller size and polar groups might favor different biological targets .

Data Table: Key Parameters of Compared Compounds

Parameter This compound (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
CAS Number Not available 156732-13-7
Molecular Formula C₁₁H₁₃NO₂ C₃₂H₃₂N₂O
Molecular Weight (g/mol) ~191.23 460.61
EINECS Not available 1312995-182-4
Key Applications Hypothetical: Organic synthesis Pharmaceutical intermediates (inferred from product data)

Research Findings and Limitations

  • DAH-2 : The evidence classifies DAH-2 as a specialty chemical, likely used in asymmetric synthesis or as a chiral building block for bioactive molecules. Its stereochemistry (S,Z-configuration) and bulky substituents may influence enantioselectivity in catalytic reactions .
  • Target Compound: No direct research data are available.

Limitations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.